![molecular formula C11H18O2 B2800895 Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate CAS No. 23062-64-8](/img/structure/B2800895.png)

Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

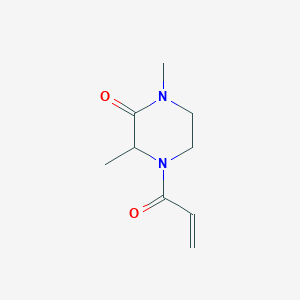

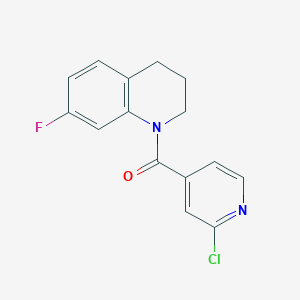

“Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate” is a chemical compound with the molecular formula C10H18O2 . It is also known as "1-methoxy-4-methyl-bicyclo[2.2.2]octane" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride” involves reacting a compound with ethylene under a pressure of 60 to 300 kg/cm2 at a temperature of 100°-250°C . A new tandem reaction was also realized that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCOC(=O)C12CCC(CC1)CC2 . The molecular weight of the compound is 168.233 Da .

科学的研究の応用

Intramolecular Oxidative Coupling

Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate plays a role in intramolecular oxidative coupling processes, as described in the synthesis of 4-Methyltricyclo[2.2.2.03,5]octane-2,6-dione. This synthesis involves the use of this compound as an intermediate, demonstrating its utility in complex organic synthesis processes (Poupart, Lassalle, & Paquette, 2003).

Alkylation of Bromoarenes

In another study, this compound was used for the alkylation of bromoarenes, leading to the production of bromine-containing 1-aryl-4-methylbicyclo[2.2.2]octanes. This showcases its potential in facilitating specific chemical reactions (Mezhnev & Geivandov, 2011).

Magnetic Resonance Studies

This compound has also been studied in the context of magnetic resonance. Research on the carbon-13 substituent chemical shifts in a series of 4-substituted 1-methylbicyclo[2.2.2]octanes provides insights into the electronic properties of the bicyclo[2.2.2]octane ring system (Adcock et al., 1986).

Catalysis in Michael Addition Reactions

This compound-related compounds have been used as catalysts in Michael addition reactions. This illustrates its role in enhancing the efficiency of certain types of organic reactions (Keithellakpam & Laitonjam, 2014).

Synthesis of Amino Acids and Transport Applications

The compound has been involved in the synthesis of isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, comparing them with other amino acids for specificity to membrane transport systems (Christensen et al., 1983).

特性

IUPAC Name |

methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-10-3-6-11(7-4-10,8-5-10)9(12)13-2/h3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIACJATXDVBCQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1)(CC2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-fluorophenyl)sulfonyl-(2-pyridinyl)amino]-N-phenylacetamide](/img/structure/B2800813.png)

![2-[2-[4-[3-(2,6-Dimethoxyphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2800816.png)

![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2800822.png)

![2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2800825.png)

![7-(3,5-Difluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2800830.png)

![(Z)-3-[1-(3-amino-3-oxopropyl)-3-(4-methoxyphenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2800832.png)